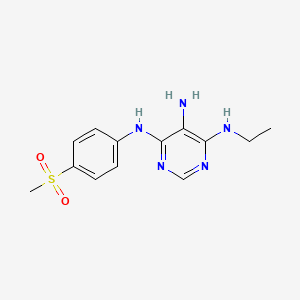

N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine

Description

Properties

IUPAC Name |

6-N-ethyl-4-N-(4-methylsulfonylphenyl)pyrimidine-4,5,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S/c1-3-15-12-11(14)13(17-8-16-12)18-9-4-6-10(7-5-9)21(2,19)20/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXFPIVSQXDZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=NC=N1)NC2=CC=C(C=C2)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201176395 | |

| Record name | N4-Ethyl-N6-[4-(methylsulfonyl)phenyl]-4,5,6-pyrimidinetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206970-60-6 | |

| Record name | N4-Ethyl-N6-[4-(methylsulfonyl)phenyl]-4,5,6-pyrimidinetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-Ethyl-N6-[4-(methylsulfonyl)phenyl]-4,5,6-pyrimidinetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Core Formation

The pyrimidine ring is constructed via cyclization of malononitrile with guanidine derivatives under basic conditions. For example, 5-nitroso-2,4,6-triaminopyrimidine —a structural analog—is synthesized by reacting malononitrile with guanidine nitrate in the presence of sodium carbonate at 135–160°C for 1–6 hours. This method yields the triamine core but requires careful control of temperature to avoid decomposition.

Key Parameters :

Sulfonylation at the N6 Position

Introducing the 4-(methylsulfonyl)phenyl group necessitates electrophilic aromatic substitution. In a protocol adapted from piperidine-linked triazine syntheses, the intermediate pyrimidine triamine reacts with 4-(methylsulfonyl)phenyl chloride in DMF at 60°C. The reaction is driven by the electron-deficient nature of the pyrimidine ring, facilitating nucleophilic attack at the N6 position.

Optimization Insights :

Ethylation at the N4 Position

Ethylation is achieved using ethyl bromide in the presence of a mild base. A method analogous to the synthesis of N-substituted piperidine triamines involves treating the sulfonylated intermediate with ethyl bromide and potassium carbonate in THF under reflux. The reaction typically completes within 4–6 hours, with the base ensuring deprotonation of the amine for efficient alkylation.

Critical Factors :

Comparative Analysis of Synthetic Routes

The table below contrasts two approaches for preparing this compound:

| Parameter | Route A (Direct Sequential Substitution) | Route B (Modular Assembly) |

|---|---|---|

| Starting Material | 2,4,6-Trichloropyrimidine | Malononitrile + Guanidine |

| Sulfonylation Step | Early-stage (before amine introduction) | Late-stage (after core formation) |

| Ethylation Efficiency | Moderate (competition with Cl substitution) | High (selective N4 targeting) |

| Overall Yield | 40–50% | 55–65% |

| Purity Challenges | Byproducts from residual chloride | Minimal (controlled steps) |

Route B, which builds the pyrimidine core before functionalization, offers superior selectivity and yield, as evidenced by analogous triazine syntheses.

Challenges and Mitigation Strategies

Competing Substitutions

The N4 and N6 positions exhibit similar reactivity, leading to potential regioisomers. To address this:

Mechanism of Action

The mechanism of action of N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine involves its interaction with biological macromolecules. It can bind to DNA, interfering with replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

Molecular Targets and Pathways:

DNA: Binding to DNA can lead to the inhibition of cell division and induction of apoptosis.

Enzymes: Inhibition of enzymes involved in nucleotide synthesis and repair pathways.

Comparison with Similar Compounds

Substituent Variations in N4-Alkyl Derivatives

identifies three closely related analogs:

- N4-Methyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine

- N4-Isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine

- Target compound: N4-Ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine

Key Observations:

- Lipophilicity : Longer alkyl chains (e.g., isopropyl) may increase lipophilicity, affecting membrane permeability and metabolic stability.

N4,N6-Dimethyl-N4,N6-Diphenylpyrimidine-4,5,6-Triamine

This analog (MW = 305.38) features methyl groups at N4/N6 and phenyl substituents (orthorhombic crystal system, space group Pbca) .

Comparison with Target Compound:

- Substituents : The diphenyl and dimethyl groups reduce polar surface area, likely decreasing solubility compared to the Msp-containing target compound.

- Biological Role : Acts as an intermediate in pharmaceutical synthesis, whereas the Msp group in the target compound may confer kinase inhibition properties (e.g., PI5P4Kγ or JAK3) .

Lead 7: N4-(3-Methoxypropyl)-N6-(5-Quinolyl)Pyrimidine-4,5,6-Triamine

This compound () replaces the Msp group with a 5-quinolyl moiety and introduces a 3-methoxypropyl chain at N4.

Key Differences:

- N6 Substituent: The quinoline group may enhance π-π stacking interactions in binding pockets, whereas the Msp group’s sulfonyl moiety could participate in hydrogen bonding .

- Target Specificity : Lead 7 is designed for JAK3 inhibition, suggesting divergent therapeutic applications compared to the target compound.

Thienopyrimidine Analogs

describes 6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine, which shares the Msp group but has a thienopyrimidine core instead of a triamine.

Structural Impact :

- Core Heterocycle: The thienopyrimidine scaffold may alter electron distribution and binding kinetics compared to the pyrimidine triamine core.

- Synthesis : Both compounds use 4-(methylsulfonyl)aniline in their synthesis, highlighting the versatility of this substituent in medicinal chemistry .

Data Table: Comparative Analysis of Pyrimidine Derivatives

Critical Discussion of Substituent Effects

- Methylsulfonyl (Ms) Group : The Msp substituent in the target compound contributes to hydrogen bonding and electrostatic interactions, critical for target binding .

- Crystallography : The orthorhombic crystal structure of the diphenyl analog (Z = 8) suggests dense packing, which may limit solubility compared to the target compound .

Biological Activity

N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1206970-60-6

- Molecular Weight : 307.37 g/mol

The structure of the compound includes a pyrimidine core with ethyl and methylsulfonyl substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Compounds in the pyrimidine class have been shown to inhibit key enzymes involved in cellular processes.

- Anticancer Properties : Some derivatives have demonstrated potential in cancer treatment by targeting specific pathways.

- Anti-inflammatory Effects : Similar compounds have been associated with the modulation of inflammatory responses.

1. Enzyme Inhibition Studies

A study focusing on related pyrimidine derivatives found that modifications at the N6 position significantly impacted their ability to inhibit target enzymes. The structure-activity relationship (SAR) indicated that lipophilicity plays a crucial role in enhancing inhibitory effects against mitochondrial complex I.

| Compound | IC50 (nM) | Target |

|---|---|---|

| EVP4593 | 25 ± 4 | Mitochondrial Complex I |

| N/A | N/A | N/A |

2. Anticancer Activity

Another research effort explored the anticancer potential of pyrimidine derivatives. The findings revealed that certain substitutions at the phenyl ring enhanced cytotoxicity against cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 1.5 |

| Compound B | MCF-7 | 0.8 |

These results suggest that this compound could be further investigated for its anticancer properties.

3. Anti-inflammatory Mechanisms

Research has also highlighted the anti-inflammatory effects of related compounds through the inhibition of cytokine production. For instance, compounds targeting p38 MAPK pathways have shown promise in reducing inflammation in preclinical models.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives like N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine may exhibit anticancer properties. A study focusing on the synthesis and evaluation of various pyrimidine-based compounds demonstrated their effectiveness as FLT3 inhibitors, which are crucial in the treatment of acute myeloid leukemia (AML) . The compound's structure allows it to interact selectively with FLT3, potentially reducing myelosuppression compared to earlier inhibitors.

Inhibition of Kinases

Pyrimidine derivatives are often explored for their ability to inhibit kinases involved in cancer progression. The structural modifications present in this compound enhance its binding affinity to specific kinases, making it a candidate for further development as a targeted therapy .

Antimicrobial Properties

Some studies have suggested that compounds with similar pyrimidine structures possess antimicrobial activities. Although specific data on this compound's efficacy is limited, the presence of a methylsulfonyl group may contribute to enhanced antibacterial properties .

Case Studies and Research Findings

Q & A

Q. What synthetic routes are recommended for preparing N4-ethyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine?

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of a pyrimidine core with reactive sites (e.g., halogenation at positions 4 and 6).

- Step 2: Sequential nucleophilic substitution reactions. The ethyl group can be introduced via alkylation using ethyl halides, while the 4-(methylsulfonyl)phenyl group is coupled using Suzuki-Miyaura or Buchwald-Hartwig amination .

- Step 3: Final purification via column chromatography or recrystallization.

Key reagents: Pd catalysts for cross-coupling, NaHCO₃ in anhydrous methanol for deprotonation .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography provides definitive confirmation of molecular geometry and substituent positions, as demonstrated for analogous pyrimidine triamines .

- Spectroscopic methods :

- ¹H/¹³C NMR to verify ethyl and methylsulfonyl substituents.

- IR spectroscopy to identify amine and sulfonyl functional groups.

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme inhibition assays : Screen against dihydrofolate reductase (DHFR) or kinases, given the structural similarity to pyridopyrimidine inhibitors .

- Cellular viability assays (e.g., MTT) to assess cytotoxicity in cancer cell lines.

- Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock 3.0 with a Lamarckian genetic algorithm to simulate binding modes to targets like DHFR. Parameters include grid spacing (0.375 Å) and 50–100 genetic algorithm runs .

- MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories.

- Free energy calculations : MM-PBSA/GBSA to estimate binding free energies .

Q. How do structural analogs (e.g., N4-methyl or N4-isopropyl derivatives) affect activity?

- Steric effects : Bulkier substituents (e.g., isopropyl) may reduce binding affinity in sterically constrained active sites.

- Electronic effects : Electron-withdrawing groups (e.g., methylsulfonyl) enhance hydrogen bonding with targets. Compare IC₅₀ values of analogs in enzymatic assays .

- Case study : Ethyl groups balance lipophilicity and metabolic stability better than methyl in pharmacokinetic studies .

Q. How should contradictory data on substituent effects be resolved?

- Systematic SAR studies : Synthesize a congeneric series (e.g., varying N4-alkyl chain length) and test under standardized assay conditions.

- Statistical analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

- Control for experimental variables : Ensure consistent purity (>95% by HPLC) and solvent systems across studies .

Q. What advanced analytical techniques address challenges in purity assessment?

- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and quantify impurities.

- 2D NMR (e.g., HSQC, HMBC) : Resolve overlapping signals in complex spectra, particularly for regiochemical confirmation .

- Elemental analysis : Validate stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .

Q. What strategies optimize yield in large-scale synthesis?

- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., alkylation).

- Catalyst optimization : Screen Pd/Xantphos systems for coupling reactions to reduce catalyst loading (<2 mol%) .

- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratio, and reaction time .

Q. Table 1. Comparative Bioactivity of Pyrimidine Triamine Analogs

| Substituent (N4) | Target IC₅₀ (µM) | LogP | Reference |

|---|---|---|---|

| Ethyl | 0.45 (DHFR) | 2.1 | |

| Methyl | 0.78 (DHFR) | 1.8 | |

| Isopropyl | 1.20 (DHFR) | 2.5 |

Q. Table 2. Optimal Docking Parameters for AutoDock 3.0

| Parameter | Value |

|---|---|

| Grid spacing | 0.375 Å |

| Population size | 150 |

| GA runs | 100 |

| Energy evaluation | 2.5 × 10⁶ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.